![molecular formula C26H18N2O2S B2458252 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 397277-81-5](/img/structure/B2458252.png)

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

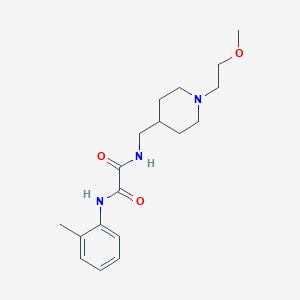

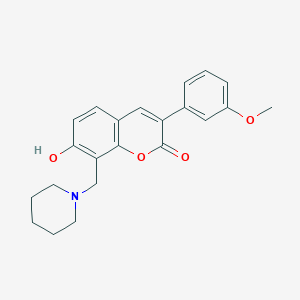

The compound “N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide” is a complex organic molecule that contains several functional groups, including a phenoxyphenyl group, a thiazole ring, and a naphthalene ring attached to a carboxamide group . Thiazoles are heterocyclic compounds that have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” would depend on the specific structure of the molecule.Mecanismo De Acción

Target of Action

Compounds with a similar thiazole scaffold have been found to target a variety of proteins and enzymes, including the succinate dehydrogenase (sdh) enzyme .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition of enzymatic activity . For instance, some thiazole derivatives can inhibit the SDH enzyme, disrupting the normal functioning of the Krebs cycle .

Biochemical Pathways

If we consider the potential target as sdh, the inhibition of this enzyme could disrupt the krebs cycle, affecting energy production within the cell .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and metabolic stability .

Result of Action

The inhibition of sdh by similar thiazole derivatives can lead to a decrease in atp production, potentially leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PTN has several advantages for scientific research. It is a potent and specific inhibitor of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide, which makes it a valuable tool for studying insulin signaling pathways. In addition, PTN has been shown to have good pharmacokinetic properties, which makes it a viable drug candidate for the treatment of diabetes. However, there are also limitations to using PTN in lab experiments. Its synthesis is complex and time-consuming, which can limit its availability. In addition, PTN has not been extensively studied for its potential side effects, which could limit its clinical application.

Direcciones Futuras

There are several future directions for the study of PTN. One area of research is the development of PTN analogs that have improved pharmacokinetic properties and specificity for N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide. Another area of research is the investigation of PTN's potential therapeutic applications in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, more studies are needed to fully understand the safety and potential side effects of PTN, which will be crucial for its clinical development.

Métodos De Síntesis

The synthesis of PTN involves a multi-step process that starts with the reaction of 4-phenoxyphenylboronic acid with 2-bromo-1-naphthalene carboxylic acid. This reaction forms an intermediate compound that is then reacted with thioamide to produce the final product, PTN. The synthesis of PTN has been optimized to improve its yield and purity, making it a viable compound for scientific research.

Aplicaciones Científicas De Investigación

PTN has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. In vitro studies have shown that PTN is a potent inhibitor of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide, which is a key regulator of insulin signaling pathways. Inhibition of this compound has been shown to improve insulin sensitivity and glucose homeostasis, making PTN a potential drug candidate for the treatment of type 2 diabetes.

Propiedades

IUPAC Name |

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O2S/c29-25(23-12-6-8-18-7-4-5-11-22(18)23)28-26-27-24(17-31-26)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-17H,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGVRNFRNYGTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)

![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2458182.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one](/img/structure/B2458187.png)